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This technical guide provides an in-depth overview of the in vitro activity of Neladalkib (NVL-
655) against anaplastic lymphoma kinase (ALK) fusion proteins and their resistance mutations.
The information presented herein is a synthesis of publicly available preclinical data, intended
to provide a comprehensive resource for the scientific community.

Introduction to Neladalkib (NVL-655)

Neladalkib is an investigational, fourth-generation, selective, and brain-penetrant ALK tyrosine
kinase inhibitor (TKI).[1][2] It has been rationally designed to address the clinical limitations of
previous ALK inhibitors by demonstrating broad activity against various ALK fusions, activating
mutations, and key single and compound resistance mutations that emerge during therapy.[3]
[4] A critical design feature of Neladalkib is its high selectivity for ALK over the structurally
related tropomyosin receptor kinase (TRK) family, aiming to minimize the TRK-related
neurological adverse events observed with less selective inhibitors.[1][3]

Biochemical and Cellular Potency

Neladalkib has demonstrated potent inhibitory activity against wild-type ALK and a
comprehensive panel of clinically relevant ALK fusion variants and resistance mutations in both
biochemical and cellular assays.

Activity against ALK Fusion Proteins
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Neladalkib potently inhibits the growth of cell lines expressing common ALK fusion proteins,
including variants of EML4-ALK and NPM1-ALK.

Cell Line ALK Fusion Variant IC50 (nM)
MGHO048-1 EML4-ALK v1 0.3
MGHO064-1 EML4-ALK v2 1.6
MGHO026-1 EML4-ALK v3 11
Karpas299 NPM1-ALK 2.0

Data sourced from Probechem
Biochemicals product

information.[2]

Activity against ALK Resistance Mutations

A key feature of Neladalkib is its potent activity against a wide spectrum of ALK mutations
known to confer resistance to first-, second-, and third-generation TKIs. This includes the highly
resistant G1202R mutation and various compound mutations.
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ALK Mutation Status IC50 (nM)

Wild-Type ALK 09-28

Single Mutations

T1151insT, T1151M, L1152R, C1156Y 0.9-6.8
[1171N, 11171S, 11171T, F1174L, F1174S 0.9-6.8
V1180L, L1198F, G1202R, D1203N, S1206R,

R12750 0.9-6.8
G1196M, G1269A, G1269S 11-79
Compound Mutation

G1202R/L1196M 1.8

Data compiled from MedchemExpress and

Probechem Biochemicals product information.

[2]15]

Mechanism of Action and Cellular Effects

Neladalkib functions as an ATP-competitive inhibitor of the ALK kinase domain. By blocking
the phosphorylation of ALK and its downstream signaling effectors, Neladalkib effectively
suppresses oncogenic signaling pathways.

Inhibition of ALK Signaling Pathway

ALK fusion proteins lead to constitutive activation of the kinase, which in turn activates several
downstream signaling cascades crucial for cancer cell proliferation, survival, and growth. These
include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Neladalkib's inhibition of ALK
autophosphorylation blocks the initiation of these pathways.
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Caption: ALK signaling pathway and the inhibitory action of Neladalkib.
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Induction of Apoptosis

In cellular assays, Neladalkib treatment of ALK-positive cancer cells leads to the induction of
apoptosis. This is evidenced by the increased activation of effector caspases, such as
caspase-3 and caspase-7, and a reduction in the proportion of cells in the S-phase of the cell
cycle in cell lines like NCI-H3122.[5]

Experimental Protocols

The following sections describe representative methodologies for the in vitro evaluation of
Neladalkib's activity. These protocols are based on standard laboratory procedures for kinase

inhibitor characterization.

Biochemical Kinase Assay (Representative Protocol)

This assay quantifies the direct inhibitory effect of Neladalkib on the enzymatic activity of
purified ALK kinase domains.

Preparation

Reaction Detection
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Caption: Workflow for a typical biochemical kinase inhibition assay.
¢ Reagents and Materials:
o Recombinant human ALK kinase domain (wild-type or mutant).
o Neladalkib stock solution (e.g., 10 mM in DMSO).

o Kinase buffer (e.g., HEPES, MgClz, DTT, BSA).
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ATP solution.

[e]

(¢]

Synthetic peptide substrate for ALK.

[¢]

Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

[¢]

384-well assay plates.

e Procedure:
1. Prepare serial dilutions of Neladalkib in kinase buffer.

2. Add a fixed amount of recombinant ALK enzyme to each well of the assay plate, followed
by the diluted Neladalkib or DMSO (vehicle control).

3. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor
binding.

4. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
5. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

6. Stop the reaction and add the detection reagent according to the manufacturer's
instructions.

7. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

8. Calculate the percent inhibition for each Neladalkib concentration relative to the vehicle
control and determine the IC50 value using non-linear regression analysis.

Cell Viability/Proliferation Assay (Representative
Protocol)

This assay measures the effect of Neladalkib on the viability and proliferation of ALK-
dependent cancer cell lines.

e Reagents and Materials:
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o ALK-positive cancer cell lines (e.g., NCI-H3122, Karpas-299).

o Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and
antibiotics.

o Neladalkib stock solution.
o Cell viability reagent (e.qg., CellTiter-Glo®, MTS, or MTT).

o 96-well clear or white-walled tissue culture plates.

e Procedure:

1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

2. Prepare serial dilutions of Neladalkib in the cell culture medium.

3. Remove the existing medium from the cells and add the medium containing the various
concentrations of Neladalkib or DMSO (vehicle control).

4. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
5. Add the cell viability reagent to each well according to the manufacturer's protocol.

6. After a short incubation, measure the signal (luminescence or absorbance) using a plate
reader.

7. Calculate the percent viability for each concentration relative to the vehicle control and
determine the EC50 value.

Western Blot for ALK Phosphorylation (Representative
Protocol)

This method is used to confirm that Neladalkib inhibits the autophosphorylation of the ALK
fusion protein within the cell.
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Caption: Standard workflow for Western Blot analysis of protein phosphorylation.
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e Reagents and Materials:

o

ALK-positive cells.

Neladalkib.

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
BCA protein assay Kkit.

SDS-PAGE gels and running buffer.

PVDF or nitrocellulose membranes.

Transfer buffer.

Blocking buffer (e.g., 5% BSA in TBST).

Primary antibodies (anti-phospho-ALK, anti-total-ALK, anti-3-actin).

HRP-conjugated secondary antibody.

Enhanced chemiluminescence (ECL) substrate.

e Procedure:

. Plate ALK-positive cells and allow them to grow to 70-80% confluency.

. Treat the cells with various concentrations of Neladalkib for a short period (e.g., 2-4

hours).

. Wash the cells with ice-cold PBS and lyse them on ice.

. Clarify the lysates by centrifugation and determine the protein concentration of the

supernatant.

. Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

. Separate the proteins by SDS-PAGE and transfer them to a membrane.
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7. Block the membrane with blocking buffer for 1 hour at room temperature.

8. Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at
4°C.

9. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

10. Wash the membrane again, apply the ECL substrate, and visualize the protein bands
using a chemiluminescence imaging system.

11. The membrane can be stripped and re-probed for total ALK and a loading control like 3-
actin to ensure equal protein loading.

Apoptosis Assay (Caspase-Glo 3/7 Assay -
Representative Protocol)

This assay quantifies the induction of apoptosis by measuring the activity of caspase-3 and -7.

e Reagents and Materials:

o

ALK-positive cells.

Neladalkib.

o

[¢]

Caspase-Glo® 3/7 Assay kit (Promega).

o

White-walled 96-well plates.
e Procedure:

1. Seed cells in a white-walled 96-well plate and treat with serial dilutions of Neladalkib as
described in the cell viability protocol.

2. Incubate for a specified time (e.g., 24-48 hours).

3. Allow the plate to equilibrate to room temperature.
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4. Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.

5. Add the reagent to each well in a 1:1 volume ratio (e.g., 100 pL of reagent to 100 pL of cell
culture).

6. Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected
from light.

7. Measure the luminescence using a plate reader. An increase in luminescence indicates
higher caspase-3/7 activity and apoptosis.

Summary and Conclusion

The in vitro data for Neladalkib (NVL-655) characterize it as a highly potent and selective
inhibitor of ALK. Its comprehensive activity against a wide array of ALK fusion proteins and
clinically relevant resistance mutations, including the challenging G1202R and compound
mutations, distinguishes it from previous generations of ALK inhibitors.[3][4][5] The mechanism
of action, involving direct inhibition of ALK phosphorylation and subsequent induction of
apoptosis in ALK-dependent cancer cells, provides a strong rationale for its ongoing clinical
development. The representative protocols provided in this guide offer a framework for the
preclinical evaluation of Neladalkib and similar kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377415#in-vitro-activity-of-neladalkib-against-alk-
fusion-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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